Toonacilin

Description

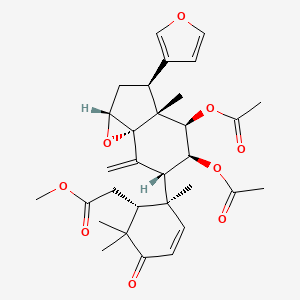

Structure

3D Structure

Properties

CAS No. |

66610-71-7 |

|---|---|

Molecular Formula |

C31H38O9 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

methyl 2-[(1R,2S)-2-[(1aR,3S,3aR,4R,5S,6R,7aS)-4,5-diacetyloxy-3-(furan-3-yl)-3a-methyl-7-methylidene-1a,2,3,4,5,6-hexahydroindeno[1,7a-b]oxiren-6-yl]-2,6,6-trimethyl-5-oxocyclohex-3-en-1-yl]acetate |

InChI |

InChI=1S/C31H38O9/c1-16-25(29(6)11-9-22(34)28(4,5)21(29)14-24(35)36-8)26(38-17(2)32)27(39-18(3)33)30(7)20(19-10-12-37-15-19)13-23-31(16,30)40-23/h9-12,15,20-21,23,25-27H,1,13-14H2,2-8H3/t20-,21-,23+,25+,26-,27-,29-,30+,31+/m0/s1 |

InChI Key |

RRBQYKQIAKFGIS-AMVRVENBSA-N |

SMILES |

CC(=O)OC1C(C(=C)C23C(O2)CC(C3(C1OC(=O)C)C)C4=COC=C4)C5(C=CC(=O)C(C5CC(=O)OC)(C)C)C |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C(=C)[C@]23[C@H](O2)C[C@H]([C@@]3([C@H]1OC(=O)C)C)C4=COC=C4)[C@]5(C=CC(=O)C([C@@H]5CC(=O)OC)(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C(=C)C23C(O2)CC(C3(C1OC(=O)C)C)C4=COC=C4)C5(C=CC(=O)C(C5CC(=O)OC)(C)C)C |

Origin of Product |

United States |

Isolation and Natural Occurrence of Toonacilin

Botanical Sources and Distribution of Toonacilin-Producing Organisms

Scientific research has identified several key plant species as natural sources of this compound and other structurally similar limonoids. These plants are typically found in tropical and subtropical regions.

Toona ciliata, a timber tree also known by synonyms such as Cedrela toona, is a principal source of this compound. blogspot.com This compound is one of many tetranortriterpenoids that have been successfully isolated from this species. blogspot.com Research has confirmed the presence of this compound in various tissues of the tree, particularly the bark and heartwood. blogspot.com The isolation of numerous limonoids, including 24 new compounds characterized by an α,β-unsaturated-γ-lactone A-ring, from the twigs of Toona ciliata further underscores its significance as a rich source of these complex phytochemicals. nih.gov

The Meliaceae family is well-known for producing a diverse array of limonoids. chemrxiv.org Investigations into species related to Toona have revealed similar chemical profiles. Phytochemical studies of Turraea pubescens, a shrub also in the Meliaceae family, have led to the isolation of a significant number of new limonoids from its twigs. researchgate.net While the initial reports on Turraea pubescens focus on novel compounds named turrapubins, the presence of such a rich variety of limonoids within this genus suggests a close biosynthetic relationship to the compounds found in Toona ciliata. researchgate.net Further research into other species of the genus, such as Turraea floribunda and Turraea obtusifolia, has also resulted in the extraction of complex limonoids, reinforcing the chemotaxonomic link within the family. surrey.ac.uk

Methodologies for Isolation and Purification from Plant Matrices

The isolation of this compound from its natural sources is a meticulous process that relies on a sequence of extraction and advanced chromatographic techniques to separate the compound from a complex mixture of other plant metabolites.

The initial step involves the extraction of crude chemical constituents from various parts of the plant, including the stem bark, heartwood, leaves, and twigs. blogspot.comnih.govresearchgate.net A common procedure begins with air-drying the collected plant material and grinding it into a coarse powder. nih.gov This powdered material is then subjected to extraction, typically using solvents such as aqueous methanol (B129727) or ethanol, to draw out the desired compounds. surrey.ac.uk

The resulting crude extract is often concentrated under reduced pressure and then subjected to a partitioning process. This involves dissolving the extract in water and sequentially extracting it with solvents of increasing polarity, such as ethyl acetate (B1210297), to separate compounds based on their solubility characteristics. nih.gov

Table 1: Plant Tissues Used for Limonoid Extraction

| Plant Species | Tissue(s) Utilized |

|---|---|

| Toona ciliata | Bark, Heartwood, Twigs, Leaves |

| Turraea pubescens | Twigs |

| Toona sinensis | Leaves |

Following extraction and partitioning, the enriched fraction containing limonoids undergoes several stages of chromatographic separation to isolate pure this compound. This is a multi-step process that leverages the different physicochemical properties of the compounds in the mixture.

A typical purification protocol involves the following chromatographic methods:

Silica (B1680970) Gel Column Chromatography : The crude extract or partitioned fraction is first loaded onto a silica gel column. Compounds are then eluted using a gradient of solvents, commonly mixtures of chloroform (B151607) and methanol or petroleum ether and acetone, with polarity increasing over time to separate the mixture into several less complex fractions. nih.govscielo.br

MCI Gel Chromatography : Fractions obtained from the silica gel column may be further purified on an MCI gel column, often using a methanol-water solvent system to continue the separation process. nih.gov

Sephadex LH-20 Chromatography : This size-exclusion chromatography is used to separate compounds based on their molecular size. A solvent mixture like chloroform-methanol is typically employed to elute the compounds. nih.gov

Reversed-Phase ODS C18 Chromatography : This technique separates molecules based on their hydrophobicity. Columns packed with C18 silica are used with mobile phases such as methanol-water mixtures. scielo.br

Semi-preparative and Preparative High-Performance Liquid Chromatography (HPLC) : As a final purification step, High-Performance Liquid Chromatography is often used. scielo.br Reversed-phase (RP-HPLC) columns, typically C18, are employed with solvent systems like methanol/water or acetonitrile (B52724)/water to achieve high-resolution separation and yield the pure compound. nih.gov

The purity of the isolated fractions is monitored at each stage using Thin Layer Chromatography (TLC). nih.gov

Table 2: Chromatographic Techniques in Limonoid Isolation

| Technique | Stationary Phase | Example Mobile Phase(s) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Initial fractionation of crude extract |

| Column Chromatography | MCI Gel | Methanol-Water gradient | Secondary fractionation |

| Column Chromatography | Sephadex LH-20 | Chloroform-Methanol | Separation by molecular size |

| Column Chromatography | Reversed-Phase ODS C18 | Methanol-Water gradient | Separation by hydrophobicity |

Biosynthetic Pathways and Precursors of Toonacilin

General Principles of Terpenoid and Limonoid Biosynthesis

Limonoids are classified as tetranortriterpenoids, a group of secondary metabolites derived from a 30-carbon triterpene precursor. nih.govnih.gov The formation of this precursor originates from the fundamental isoprenoid biosynthetic pathway. nih.gov In plants, two distinct pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov

For triterpenoids, and by extension limonoids, the cytosolic MVA pathway is the primary source of these precursors. nih.govnih.gov The biosynthesis of the characteristic limonoid skeleton involves the cyclization of a triterpene backbone, followed by extensive oxidative modifications, rearrangements, and the loss of four carbon atoms to form a signature furan (B31954) ring. nih.govnih.gov

The MVA pathway is a foundational route for the production of a vast array of isoprenoids in eukaryotes. The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.gov

Through a series of ATP-dependent phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon isoprenoid unit, IPP. IPP is then isomerized to DMAPP. These two C5 units are the fundamental building blocks that are sequentially condensed to form larger prenyl diphosphates. Two units of IPP are added to DMAPP to form the C15 intermediate farnesyl diphosphate (FPP). Finally, two molecules of FPP are joined in a head-to-head condensation to produce the 30-carbon acyclic precursor, squalene (B77637), which is the direct antecedent of all triterpenoids. nih.gov

| Pathway | Key Intermediates | Description |

| Mevalonic Acid (MVA) Pathway | Acetyl-CoA | Starting C2 unit. |

| HMG-CoA | C6 intermediate formed from three acetyl-CoA units. | |

| Mevalonic Acid | C6 product of the rate-limiting HMGR-catalyzed reaction. | |

| Isopentenyl Diphosphate (IPP) | The primary C5 isoprenoid building block. | |

| Dimethylallyl Diphosphate (DMAPP) | Isomer of IPP, acts as the initial primer for polymerization. | |

| Farnesyl Diphosphate (FPP) | C15 intermediate, precursor to sesquiterpenes and triterpenes. | |

| Squalene | C30 acyclic precursor to all triterpenoids, formed from two FPP molecules. | |

| 2,3-Oxidosqualene (B107256) | Epoxidized form of squalene that undergoes cyclization. |

Proposed Biosynthetic Route to Toonacilin and its Tetranortriterpenoid Skeleton

The biosynthesis of the complex tetranortriterpenoid skeleton of this compound begins with the cyclization of 2,3-oxidosqualene. nih.gov This cyclization is a critical branching point that dictates the foundational structure of the resulting triterpenoid (B12794562). In the Meliaceae family, this step is catalyzed by specific oxidosqualene cyclases (OSCs) that produce tetracyclic triterpene scaffolds of the euphane or tirucallane (B1253836) type. nih.gov Recent research has increasingly pointed to tirucalla-7,24-dien-3β-ol as a key precursor in the biosynthesis of Meliaceae limonoids. chemrxiv.orgfrontiersin.org

Following the formation of this initial tetracyclic skeleton, a series of extensive modifications occur. This "protolimonoid" intermediate undergoes scaffold rearrangements and oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A defining step in limonoid biosynthesis is the loss of four terminal carbons from the side chain, which then cyclize to form the characteristic 17β-furan ring, resulting in the C26 tetranortriterpenoid core structure. nih.govnih.gov Subsequent modifications, such as further oxidations, acetylations, and ring cleavages (seco-ring formations), lead to the vast diversity of limonoids, including this compound. nih.gov

The conversion of the basic triterpene scaffold into the highly decorated this compound molecule is driven by a suite of specialized enzymes.

Oxidosqualene Cyclases (OSCs): These enzymes initiate the pathway by converting linear 2,3-oxidosqualene into a specific cyclic triterpene scaffold, such as tirucalla-7,24-dien-3β-ol. chemrxiv.org The specific OSC involved dictates the stereochemistry and conformation of the ring system, which is fundamental for all subsequent reactions.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the majority of the oxidative modifications seen in limonoids. nih.gov They introduce hydroxyl groups and other oxygen functionalities at various positions on the triterpene core. These oxidations are crucial for subsequent ring rearrangements, the eventual formation of the furan ring, and the cleavage of rings that define different classes of limonoids.

Transferases (e.g., Acetyltransferases): These enzymes are responsible for adding functional groups, such as the acetyl groups present in many limonoids. This functionalization can alter the molecule's biological activity and properties.

The formation of this compound likely involves a specific sequence of these enzymatic reactions, including Baeyer-Villiger-type oxidations and Wagner-Meerwein rearrangements, to achieve its unique and complex final structure.

This compound shares its biosynthetic origins with other complex limonoids found within the Meliaceae family, such as Khivorin and Toonafolin. nih.govnih.gov While it is unlikely that this compound is directly derived from these specific compounds, they all originate from the same early stages of the limonoid pathway, branching off from common protolimonoid intermediates. The structural similarities and differences between this compound, Khivorin, and Toonafolin are a result of the divergent actions of specific tailoring enzymes, particularly CYPs, in the later stages of the biosynthetic pathway. The presence of these related compounds in the Toona genus and broader Meliaceae family highlights the evolutionary diversification of this metabolic pathway to produce a wide array of structurally distinct but biogenetically related molecules. researchgate.net

Enzymology and Genetic Regulation of this compound Biosynthesis

While the specific genes and enzymes for this compound biosynthesis have not been fully characterized, studies on related species in the Meliaceae family provide significant insights. The genetic basis for limonoid production is complex and involves the coordinated expression of multiple gene families.

Genomic and transcriptomic analyses of limonoid-producing plants, including Toona sinensis, have revealed that genes encoding key enzyme families are often expanded and may be located in biosynthetic gene clusters. researchgate.net The primary enzyme classes implicated in the biosynthesis of the diverse limonoids found in Toona species are:

| Enzyme Class | Function in Limonoid Biosynthesis | Genetic Regulation |

| Oxidosqualene Cyclases (OSCs) | Catalyze the first committed step: cyclization of 2,3-oxidosqualene to form the initial tetracyclic triterpene scaffold. | Specific OSCs, such as tirucalla-7,24-dien-3β-ol synthase, are crucial for producing the correct limonoid precursor. frontiersin.org |

| Cytochrome P450s (CYPs) | Perform extensive and often regio- and stereospecific oxidations, leading to rearrangements, furan ring formation, and other structural modifications. | Gene families are often expanded through tandem duplication, allowing for the evolution of new functions and contributing to the vast chemical diversity of limonoids. researchgate.net |

| O-Methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups. | Tandem duplication of OMT genes is observed in Toona sinensis, suggesting a role in the diversification of limonoid structures. researchgate.net |

| Terpene Synthases (TPS) | Involved in the elongation of the terpene chain. | Expanded clans of TPS genes in Meliaceae support their role in providing precursors for limonoid biosynthesis. researchgate.net |

The regulation of these biosynthetic genes is likely controlled by specific transcription factors that respond to developmental cues and environmental stimuli, leading to the tissue-specific accumulation of this compound and other related limonoids. The elucidation of these regulatory networks is a key area for future research into the production of these valuable natural products.

Structural Elucidation Methodologies of Toonacilin and Analogues

Advanced Spectroscopic Analysis Techniques for Toonacilin Structure Determination

Spectroscopic methods provide crucial data on the molecular vibrations, nuclear environments, and fragmentation patterns of this compound, enabling researchers to piece together its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, HSQC, HMBC, COSY, DEPT)

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. mdpi.comdavuniversity.orgduke.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain comprehensive information about the molecule's connectivity and spatial arrangement. researchgate.net

1D NMR (¹H and ¹³C NMR): These experiments provide initial information on the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts and splitting patterns in the ¹H NMR spectrum indicate the types of protons (e.g., methyl, methylene, methine, aromatic) and their neighboring protons. rsc.orgnih.gov The ¹³C NMR spectrum reveals the different types of carbon atoms (e.g., primary, secondary, tertiary, quaternary, carbonyl) and their chemical shifts provide clues about their functional group environment. rsc.org

2D NMR Techniques: More detailed structural information is obtained from 2D NMR experiments.

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing direct or vicinal (through 2 or 3 bonds) proton-proton connectivities within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached (one-bond correlation). This helps in assigning proton signals to their corresponding carbon signals. rsc.orgwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing connectivity across quaternary carbons and ring systems, providing long-range coupling information essential for assembling the molecular skeleton. acs.org

Distortionless Enhancement by Polarization Transfer (DEPT): This ¹³C NMR technique helps in determining the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary C), aiding in peak assignments and confirming the molecular formula. nih.gov

Analysis of the comprehensive NMR data, including chemical shifts, coupling constants, and correlation patterns from these 1D and 2D experiments, allows for the construction of the planar structure of this compound. researchgate.net

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as characteristic fragmentation patterns that reveal details about its substructures. rsc.orgwhitman.eduthermofisher.comgenedata.com

Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS) for Fragmentation Analysis

ESI-QTOF-MS/MS is a powerful technique for analyzing complex molecules like this compound. researchgate.nettandfonline.comekb.eghpst.cz Electrospray ionization (ESI) is a soft ionization method that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions, providing accurate molecular weight information. hpst.cz The quadrupole time-of-flight (QTOF) mass analyzer offers high resolution and accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. hpst.czpsu.edu

In tandem MS (MS/MS), the parent ion is selected and fragmented, and the resulting fragment ions are then mass-analyzed. thermofisher.comyoutube.com The fragmentation patterns observed in the MS/MS spectrum provide structural information by indicating the types of bonds that are cleaved. whitman.eduslideshare.net For this compound and its analogues, ESI-QTOF-MS/MS has been used to study their fragmentation pathways, providing insights into their structural features. researchgate.nettandfonline.com

Analysis of McLafferty-type Rearrangements and Homolytic Cleavages

Fragmentation of limonoids, including 11-epi-toonacilin (an analogue of this compound), under ESI-QTOF-MS/MS conditions has revealed specific cleavage pathways. researchgate.nettandfonline.comresearchgate.net McLafferty-type rearrangement is a common fragmentation process observed in mass spectrometry, particularly for compounds containing a carbonyl group and a hydrogen atom gamma to it. whitman.eduslideshare.net This rearrangement involves a six-membered ring transition state and results in the cleavage of specific bonds, yielding characteristic fragment ions. slideshare.net

Studies on 11-epi-toonacilin have shown that the cleavage of the C9-C10 bond occurs through two different mechanisms: McLafferty-type rearrangement and homolytic cleavage. researchgate.nettandfonline.comresearchgate.net Homolytic cleavage involves the breaking of a covalent bond where each atom retains one electron from the shared pair, often initiated by a radical site. whitman.eduslideshare.netuni-saarland.de The relative abundances of the product ions resulting from these fragmentation pathways can provide further differentiation between closely related analogues. researchgate.nettandfonline.com For instance, the relative abundances of product ions from McLafferty-type rearrangement for 11-epi-toonacilin were found to be high compared to some other limonoids. researchgate.nettandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.govwhitman.edu By measuring the absorption of infrared radiation at different wavelengths, IR spectroscopy provides a spectrum with characteristic peaks corresponding to the vibrational frequencies of specific chemical bonds (e.g., C=O, O-H, C-H). nih.gov Analysis of the IR spectrum of this compound can help confirm the presence of key functional groups such as carbonyls (from esters or ketones) and hydroxyl groups, which are characteristic features of limonoids. researchgate.netacs.org

X-ray Diffraction Analysis for Absolute and Relative Configuration Determination

While not always feasible due to the requirement for suitable single crystals, X-ray diffraction analysis is the most definitive method for determining the absolute and relative stereochemistry of a molecule. mdpi.comdavuniversity.orgunl.pt By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, allowing for the precise determination of the positions of atoms in three dimensions. davuniversity.org6-napse.comyale.edu For this compound or its derivatives, X-ray diffraction of a crystalline sample, such as a bromohydrin derivative, has been used to establish the stereochemistry. imperial.ac.ukdntb.gov.ua This technique provides unambiguous information about the spatial arrangement of atoms and chiral centers, which is crucial for a complete structural elucidation. unl.pt

| Technique | Information Provided | Application in this compound Elucidation |

| NMR Spectroscopy | Connectivity, functional groups, relative stereochemistry, spatial relationships | Determining the carbon-carbon and carbon-hydrogen framework, identifying proton and carbon environments, establishing connectivities. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirming molecular formula, identifying substructures through characteristic fragment ions. thermofisher.com |

| ESI-QTOF-MS/MS | Accurate mass of parent and fragment ions, detailed fragmentation pathways | Studying the cleavage mechanisms (e.g., McLafferty rearrangement, homolytic cleavage) to infer structural features. researchgate.nettandfonline.com |

| IR Spectroscopy | Identification of functional groups | Confirming the presence of carbonyl, hydroxyl, and other characteristic groups. researchgate.netnih.govacs.org |

| X-ray Diffraction | Absolute and relative stereochemistry, precise bond lengths and angles | Definitive determination of the 3D structure and configuration when suitable crystals are available. unl.ptimperial.ac.uk |

Circular Dichroism (CD) and Optical Rotation Studies

Circular Dichroism (CD) and Optical Rotation are valuable spectroscopic techniques employed in the structural elucidation of chiral compounds, including natural products like this compound and its analogues. Optical rotation, the measure of a substance's ability to rotate plane-polarized light, is a characteristic physical property and is typically measured using a polarimeter. dutscher.comjasco.plresearchgate.net Specific rotation, a standardized value independent of concentration and path length, is determined by the substance's structure. dutscher.com

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a substance, is particularly powerful for determining the absolute configuration of molecules, especially those containing suitable chromophores such as α, β-unsaturated ketones. Research on limonoids isolated from Toona ciliata, the plant from which this compound is obtained, frequently utilizes ECD. researchgate.netresearchgate.net For instance, the absolute configurations of certain isolates with α, β-unsaturated ketone moieties have been determined using the CD exciton (B1674681) chirality method and ECD calculations. researchgate.netresearchgate.net This approach involves comparing experimental ECD spectra with theoretically calculated spectra for possible stereoisomers to assign the correct absolute configuration. This methodology has been applied to various limonoids from Toona ciliata, including compounds like ciliatonoids A-C and toonaciliatones A and B, as part of comprehensive spectroscopic analyses that also include techniques like NMR, IR, and HRMS. researchgate.netresearchgate.net In some studies, the absolute configurations determined by ECD calculations have been corroborated by X-ray diffraction crystallography. researchgate.net

While specific numerical CD data (e.g., Δε values at specific wavelengths) or detailed optical rotation values ([α]D) for this compound itself were not extensively detailed in the immediately available search results, the application of these techniques to structurally related limonoids from Toona ciliata underscores their importance in defining the stereochemistry of this class of natural products. Optical rotation measurements are a standard part of the characterization of chiral compounds, and while one result ambiguously suggested a lack of optical activity for "this compound and 6-acetoxy this compound," the established stereochemistry of this compound jst.go.jpnih.gov indicates it is a chiral and thus optically active compound. dutscher.comjasco.plresearchgate.net

The following table summarizes some instances where CD/ECD studies were applied to Toona limonoids for structural and stereochemical elucidation:

| Compound Class / Analogue Type | Spectroscopic Method(s) Used for Stereochemistry | Notes | Source(s) |

| Isolates with α, β-unsaturated ketones | CD exciton chirality method, ECD calculation | Used to determine absolute configurations. | researchgate.netresearchgate.net |

| Ciliatonoids A-C | Electronic Circular Dichroism analysis | Used in structural characterization, including absolute configuration. | researchgate.net |

| Toonaciliatones A and B | Electronic Circular Dichroism (ECD) calculation | Used for absolute configuration determination. | researchgate.netresearchgate.net |

| Various compounds from Toona ciliata | Experimental and calculated ECD data comparison | Used to establish absolute configurations, sometimes with X-ray data. | researchgate.net |

These studies highlight the indispensable role of CD and optical rotation, particularly ECD, in providing crucial stereochemical information necessary for the complete structural elucidation of the complex limonoid framework found in this compound and its analogues.

Chemical Synthesis and Synthetic Modifications of Toonacilin

Approaches to Partial Synthesis of Toonacilin and its Derivatives

Partial synthesis, which utilizes a readily available natural product as a starting material, is a practical approach for producing derivatives of complex molecules like this compound. While specific partial syntheses of this compound are not extensively documented in publicly available research, the principles can be inferred from studies on related limonoids. The primary goals of partial synthesis in this context are to confirm structural assignments, improve biological activity, and generate analogues for structure-activity relationship (SAR) studies.

A common strategy involves the chemical modification of functional groups on the this compound core. For instance, hydroxyl groups can be esterified or etherified to explore the impact of different substituents on bioactivity. Ketones can be reduced to alcohols with varying stereoselectivity, and double bonds can be hydrogenated or epoxidized. The selective modification of one functional group in the presence of others is a key challenge, often requiring the use of protecting groups and chemoselective reagents.

Research on limonoids isolated from Toona ciliata has revealed a variety of naturally occurring derivatives, which provides a roadmap for potential synthetic modifications. nih.govd-nb.infonih.gov For example, the presence of different ester groups at certain positions in related compounds suggests that these sites are amenable to modification. nih.govd-nb.info

A hypothetical partial synthesis of a this compound derivative might involve the following steps:

Isolation and Purification: this compound would first be extracted from a natural source, such as the bark or leaves of Toona ciliata, and purified to a high degree. nih.govnih.gov

Functional Group Transformation: A specific functional group, for example, a hydroxyl group at a particular carbon, would be targeted for modification. This could involve acylation to introduce a new ester group.

Reaction Optimization: The reaction conditions, including the choice of solvent, temperature, and catalyst, would be optimized to maximize the yield and selectivity of the desired product.

Purification and Characterization: The resulting derivative would be purified using chromatographic techniques and its structure confirmed by spectroscopic methods such as NMR and mass spectrometry.

Design and Synthesis of this compound Analogues and Derivatives

The de novo synthesis of this compound analogues offers greater flexibility in structural modification compared to partial synthesis. This approach allows for significant alterations to the carbon skeleton and the introduction of functionalities not present in the natural product. The overarching goal is to create simplified or modified structures that retain or enhance the desired biological activity while being more synthetically accessible.

The synthesis of complex natural products like limonoids often relies on convergent strategies, where different fragments of the molecule are synthesized separately and then joined together. This approach allows for the efficient construction of a variety of analogues by simply modifying the individual fragments before the coupling step. nih.govillinois.edu

Key strategies for the structural diversification of a core similar to this compound include:

Fragment-Based Assembly: The complex polycyclic core can be conceptually broken down into simpler, more manageable building blocks. For instance, a strategy might involve the synthesis of a decalin system representing two of the rings, which is then fused with the remaining rings. By varying the structure of these initial building blocks, a diverse library of analogues can be generated.

Late-Stage Functionalization: This strategy involves introducing functional groups at a late stage of the synthesis. This is particularly useful for creating a range of derivatives from a common advanced intermediate. Techniques such as C-H activation can be employed to selectively introduce new functional groups into the carbon skeleton.

Ring-Distortion and Rearrangement Strategies: Deliberately designing syntheses that proceed through key rearrangements can lead to novel and complex scaffolds that would be difficult to access through more traditional methods.

The table below summarizes some of the key synthetic reactions that are often employed in the synthesis of complex polycyclic systems relevant to this compound.

| Reaction Type | Description | Relevance to this compound Synthesis |

| Diels-Alder Reaction | A powerful cycloaddition reaction that forms a six-membered ring. | Can be used to construct key carbocyclic rings within the limonoid core with high stereocontrol. |

| Aldol Reaction | Forms a carbon-carbon bond by reacting an enolate with a carbonyl compound. | Useful for building up the carbon skeleton and introducing hydroxyl and carbonyl functionalities. |

| Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Can be employed to form new carbon-carbon bonds and set stereocenters. |

| Ring-Closing Metathesis | A transition-metal catalyzed reaction to form cyclic olefins. | A versatile method for constructing large rings found in some limonoid structures. |

The control of stereochemistry is paramount in the synthesis of natural products like this compound, which possess numerous stereocenters. The biological activity of such compounds is often highly dependent on their three-dimensional structure.

Modern synthetic chemistry offers a plethora of methods to achieve high levels of stereoselectivity:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, to introduce stereochemistry into the synthetic route.

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer or diastereomer over the other is a cornerstone of modern organic synthesis. This includes asymmetric hydrogenation, epoxidation, and dihydroxylation reactions.

Substrate-Controlled Reactions: In this strategy, the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. This is particularly relevant in the synthesis of polycyclic systems where the rigid conformation of the molecule can influence the trajectory of incoming reagents.

For a complex system like the this compound core, a combination of these methodologies would likely be required. For example, an early-stage asymmetric catalytic reaction could establish a key stereocenter, which then directs the stereochemical outcome of subsequent ring-forming reactions. The development of a successful synthetic route to this compound or its complex analogues hinges on the careful planning and execution of a sequence of highly stereoselective transformations. rsc.org

Biological Activities and Mechanistic Investigations of Toonacilin

Antifeedant Activity of Toonacilin

The capacity of certain chemical compounds to deter feeding in insects is a critical area of research for developing natural and sustainable pest control agents. This compound has been identified as a potent antifeedant iosrjournals.org.

Extracts from Toona ciliata containing this compound and its 6-acetoxy derivatives have demonstrated a powerful antifeedant effect on the Mexican bean beetle (Epilachna varivestis) iosrjournals.org. Limonoids, the class of compounds to which this compound belongs, are well-documented for their antifeedant properties against a variety of agricultural pests. Studies on limonoids isolated from other Meliaceae species have shown significant antifeedant activity against insects like the tobacco caterpillar (Spodoptera litura) and the castor semilooper (Achaea janata) nih.gov. While specific efficacy data for purified this compound against the Mexican bean beetle is limited in available literature, the strong activity of the source extracts points to its significant contribution to this defensive characteristic iosrjournals.org.

The precise molecular targets for this compound's antifeedant action are not yet fully elucidated. However, the mechanism for limonoids in general involves interaction with the insect's sensory perception systems. These compounds typically act on chemoreceptors, particularly the gustatory (taste) receptors located in the mouthparts or tarsi of insects.

Antimicrobial and Antifungal Potential of this compound

Beyond its effects on insects, the biological activity of this compound and its source extracts extends to microorganisms, including pathogenic fungi and bacteria. Various parts of the Toona ciliata tree have been shown to possess a broad spectrum of antimicrobial activity researchgate.netnih.gov.

While specific studies isolating the effect of pure this compound against Alternaria solani, Botrytis cinerea, and Phytophthora capsici are not widely available, research on Toona ciliata extracts provides relevant insights. Extracts from various parts of the plant have demonstrated significant antifungal properties against other pathogenic fungi. For instance, methanolic and chloroform (B151607) extracts of Toona ciliata stem bark and leaves showed the highest inhibitory effect against the soil-borne pathogen Rhizoctonia solani, reducing fungal biomass by up to 83% researchgate.net. Given that Toona ciliata extracts are known to have broad antifungal activity, it is plausible that this compound contributes to the inhibition of a range of plant pathogens, though direct evidence for its effect on A. solani, B. cinerea, and P. capsici requires further investigation nih.gov.

Extracts of Toona ciliata have been evaluated against a wide array of pathogenic bacteria, with various solvents yielding extracts of differing efficacy. Methanol (B129727) extracts, in particular, have shown consistent and potent activity iosrjournals.org. The antibacterial effects are attributed to the complex mixture of phytochemicals in the plant, including this compound.

Studies have demonstrated that extracts from the leaf, stem, and root of Toona ciliata are effective against multiple bacterial species. Methanolic root extracts showed strong inhibition at low concentrations (10 mg/ml) against Pseudomonas aeruginosa, Streptococcus pyogenes, Salmonella typhi, and Bacillus subtilis iosrjournals.org. Methanol extracts from the leaves were also effective against all tested isolates, while aqueous extracts were less effective against Staphylococcus aureus, Enterobacter aerogenes, and Bacillus subtilis iosrjournals.org. Another study found that ethyl acetate (B1210297) and methanol extracts of Toona ciliata exhibited minimum inhibitory concentrations (MIC) ranging from 2.5 to 10 mg/ml against pathogenic bacteria, with the least activity observed against Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus researchgate.net.

The table below summarizes the observed antibacterial activity of Toona ciliata extracts against the specified bacterial strains from various studies.

| Bacterial Strain | Activity of Toona ciliata Extracts |

| Escherichia coli | Active iosrjournals.org |

| Pseudomonas aeruginosa | Active iosrjournals.org |

| Streptococcus pyogenes | Active iosrjournals.org |

| Salmonella typhi | Active, though some studies show lesser activity iosrjournals.orgresearchgate.net |

| Bacillus subtilis | Active iosrjournals.org |

| Staphylococcus aureus | Variable activity; some extracts less effective iosrjournals.orgresearchgate.net |

| Klebsiella pneumoniae | Variable activity; some extracts less effective iosrjournals.orgresearchgate.net |

| Enterobacter aerogenes | Variable activity; some extracts less effective iosrjournals.org |

| Proteus vulgaris | Active iosrjournals.org |

Preclinical In Vitro Cytotoxicity and Antiproliferative Studies of this compound

Limonoids isolated from the Meliaceae family are increasingly recognized for their potent cytotoxic and antiproliferative effects against various human cancer cell lines. Research on compounds extracted from Toona ciliata and its close relatives has provided significant data in this area.

Numerous novel limonoids have been isolated from the twigs and leaves of Toona ciliata. In one study, several of these compounds demonstrated significant cytotoxicity against a panel of five human tumor cell lines acs.orgnih.gov. Specifically, certain isolated limonoids inhibited the proliferation of HL-60 (leukemia), MCF-7 (breast cancer), and SW-480 (colon cancer) cells with IC₅₀ values ranging from 0.6 to 4.0 μM acs.orgnih.gov. Other related compounds showed inhibitory activity against MCF-7 and SW-480 cell lines with IC₅₀ values between 2.1 and 3.7 μM acs.orgnih.gov.

While one study noted that a specific leaf extract of Toona ciliata was inactive as a cytotoxic agent against Huh-7, DU-145, and MCF-7 cell lines, this can be attributed to the type of extract and the specific phytochemical profile it contained mdpi.com. In contrast, other research highlights that compounds such as cedrelone and dysobinin, also found in Toona ciliata, have shown significant cytotoxicity researchgate.net. Furthermore, studies on the related species Toona sinensis have identified limonoids that exhibit significant cytotoxic potential against a range of tumor cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver) nih.gov. A methanolic leaf extract of Toona ciliata was also found to be non-cytotoxic towards HeLa and HEK29T cell lines in a separate study, suggesting that the cytotoxic effects are highly dependent on the specific compounds present and their concentration in the extract nih.gov.

The collective evidence strongly supports that limonoids from the Toona genus, including those structurally related to this compound, are a promising source of compounds for further investigation into their antiproliferative mechanisms.

Effects on Non-Human Cancer Cell Lines (e.g., brine shrimp lethality bioassay)

A fundamental step in the preliminary assessment of a compound's cytotoxic potential involves broad-spectrum bioassays. The brine shrimp lethality bioassay is a common and rapid preliminary toxicity screening tool for natural compounds and plant extracts. nih.govmdpi.com This assay utilizes brine shrimp (Artemia salina) larvae, known as nauplii, as a simple zoological organism to determine the cytotoxic effects of chemical substances. nih.govnih.gov The procedure involves exposing the nauplii to various concentrations of the test compound. After a 24-hour period, the number of surviving larvae is counted to determine the median lethal concentration (LC50). mdpi.comnih.gov

The LC50 value represents the concentration of a substance required to kill 50% of the test population. A low LC50 value is indicative of high toxicity. For instance, crude plant extracts with an LC50 value of less than 1000 μg/mL are considered toxic or active. isca.me This simple, inexpensive, and high-throughput screening method serves as a preliminary step to identify compounds with significant biological activity, warranting further investigation in more specific and complex models, such as mammalian cancer cell lines. nih.govresearchgate.net While this assay is a standard preliminary screen, specific LC50 data for this compound is not presently available in published literature.

Table 1: Illustrative Brine Shrimp Lethality Bioassay Data Note: The following data is for illustrative purposes to demonstrate a typical results format. Specific data for this compound is not available.

| Compound | LC50 (µg/mL) | Interpretation |

|---|---|---|

| This compound | Data Not Available | Requires experimental testing |

| Vincristine Sulfate (Positive Control) | 0.91 nih.gov | Highly Toxic |

Evaluation on Select Human Cancer Cell Lines (e.g., MDA-MB-231, HEL, A-673)

Following preliminary screening, promising compounds are typically evaluated against established human cancer cell lines to determine their specific anti-cancer activity. The selection of cell lines is crucial as different lines represent various cancer subtypes with distinct molecular characteristics.

MDA-MB-231 : This is a well-characterized and widely used cell line in breast cancer research. It is derived from a metastatic mammary gland adenocarcinoma and is known for being a triple-negative breast cancer (TNBC) cell line, meaning it lacks estrogen receptors (ER), progesterone receptors (PR), and HER2 expression. nih.govnih.gov Its aggressive and metastatic nature makes it a valuable model for testing potential chemotherapeutic agents against hard-to-treat breast cancers. nih.gov

HEL (Human Erythroleukemia) : These cells are derived from a patient with erythroleukemia, a cancer of the red blood cells. They are used in research to study the mechanisms of leukemia and to test the efficacy of drugs against this type of hematological malignancy.

A-673 : This cell line was established from the muscle of a patient with Ewing's Sarcoma, a rare type of cancer that occurs in bones or in the soft tissue around the bones. The A-673 line serves as a critical in vitro model for investigating the pathology of Ewing's Sarcoma and for the initial screening of novel therapeutic compounds targeting this disease.

The evaluation of this compound on these specific cell lines would provide crucial data on its potential efficacy and selectivity against breast cancer, leukemia, and Ewing's Sarcoma.

Mechanistic Insights into Cellular Growth Inhibition (e.g., IC50 values in micromolar range)

To quantify the effectiveness of a compound against a specific cancer cell line, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a population of cells in vitro over a specific exposure period. altogenlabs.comnih.gov This metric is a standard measure of a compound's potency; a lower IC50 value indicates greater potency. nih.gov

These values are typically determined through cell viability assays, such as the MTT assay, where the metabolic activity of the cells is measured after treatment with a range of drug concentrations. The results are plotted on a dose-response curve, from which the IC50 can be calculated. nih.gov For novel therapeutic candidates, IC50 values are often observed in the micromolar (µM) or even nanomolar (nM) range, signifying a high level of activity. For example, studies on other natural compounds have reported IC50 values against various cancer cell lines in these ranges. nih.govnih.gov Determining the IC50 values for this compound against cell lines like MDA-MB-231, HEL, and A-673 would be a critical step in understanding its potential as a targeted anti-cancer agent.

Table 2: Illustrative IC50 Values for Cellular Growth Inhibition Note: The following data is for illustrative purposes. Specific data for this compound is not available.

| Cell Line | Cancer Type | This compound IC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available |

| HEL | Erythroleukemia | Data Not Available |

| A-673 | Ewing's Sarcoma | Data Not Available |

Antimalarial Activity of this compound Analogues

The emergence and spread of drug-resistant strains of the malaria parasite, Plasmodium falciparum, necessitates the continuous development of new therapeutic agents. nih.gov A common strategy in drug discovery is the synthesis of analogues of a lead compound to enhance efficacy, improve selectivity, or overcome resistance mechanisms.

Inhibition of Plasmodium falciparum Strains (e.g., D6, W2)

To assess the potential of new antimalarial compounds, their activity is tested against different laboratory strains of P. falciparum. These strains are often characterized by their sensitivity or resistance to existing drugs like chloroquine.

D6 Strain : This is a chloroquine-sensitive strain of P. falciparum. It is often used as a baseline to determine the intrinsic activity of a compound against the parasite.

W2 Strain : This is a well-established chloroquine-resistant strain. nih.govuvm.edu Testing compounds against the W2 strain is crucial for identifying agents that can overcome common resistance mechanisms. nih.gov A compound that is effective against both D6 and W2 strains would be a particularly promising candidate for further development.

The evaluation of this compound analogues against these two strains would reveal their spectrum of activity and their potential to treat both drug-sensitive and drug-resistant malaria infections. The potency is typically measured by determining the IC50 values, similar to cancer cell studies.

Exploration of Potential Parasite Targets

Understanding the mechanism of action is vital for the development of effective and durable antimalarial drugs. Research into this compound analogues would involve identifying their specific molecular targets within the Plasmodium parasite. Many existing antimalarial drugs function by disrupting essential parasite processes.

One of the most well-known targets is the parasite's hemoglobin digestion pathway in its acidic food vacuole. nih.govnih.gov During its life cycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme as a byproduct. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Drugs like chloroquine are thought to interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov

Other potential targets include essential parasite enzymes that are distinct from their human counterparts, such as those involved in protein synthesis, fatty acid synthesis, or folate metabolism. malariaworld.orgmdpi.com For instance, inhibiting kinases that regulate critical life cycle stages of the parasite is another promising therapeutic strategy. malariaworld.org Investigating whether this compound analogues inhibit hemozoin formation or target other specific parasite enzymes would provide critical insights into their antimalarial mechanism.

Structure Activity Relationship Sar Studies of Toonacilin and Its Derivatives

Impact of Specific Functional Groups and Stereochemistry on Biological Potency

Comparative Analysis of Toonacilin and its 6-acetoxy Derivative

A comparative analysis of this compound and its 6-acetoxy derivative highlights the specific role of the functional group at the C-6 position. This compound and 6-acetoxythis compound are both B-seco-tetranortriterpenoids found in Toona ciliata. saspublishers.com Early research indicated that both compounds exhibit antifeeding activity. saspublishers.comarchive.org

While specific quantitative data comparing the potency of this compound and 6-acetoxythis compound across a range of activities might require consulting specific studies, the presence or absence of the acetate (B1210297) group at C-6 is a key structural difference that can modulate biological effects. This position is located on the B ring of the limonoid skeleton. Changes in substitution at this position can affect the molecule's polarity, hydrogen bonding capacity, and steric profile, potentially altering its interaction with biological targets and influencing the observed potency.

Influence of Rearranged Limonoid Skeletons on Bioactivity

This compound possesses a specific limonoid skeleton. Studies on rearranged limonoids, including those potentially derived biosynthetically from this compound, demonstrate that significant alterations to the core ring structure can lead to compounds with distinct or modified biological activities. For example, tooniliatone A, a novel limonoid with a rearranged 6/5/6/5 tetracarbocyclic skeleton, has been proposed to originate biosynthetically from this compound via a series of chemical transformations involving cyclization and alkyl shift. rsc.orgresearchgate.net

Elucidation of Key Pharmacophores for Target Biological Activities

Identifying the pharmacophore of this compound for specific biological activities involves determining the essential features of the molecule that are required for it to exert its effect. A pharmacophore represents the spatial arrangement of functional groups with specific properties (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for optimal interaction with a biological target. nih.govnih.gov

While explicit pharmacophore models for this compound targeting specific proteins or pathways may be detailed in specialized computational or medicinal chemistry studies, general deductions can be made based on its structure and observed activities. For instance, if this compound exhibits activity against a particular enzyme, computational studies or SAR analysis of a series of this compound derivatives with varying functional groups could help delineate the key features required for enzyme inhibition. These features might include specific hydrogen bond interactions with amino acid residues in the enzyme's active site, hydrophobic interactions with non-polar regions, or the correct spatial positioning of key atoms.

Computational Chemistry and Molecular Modeling of Toonacilin

Conformation Analysis and Conformational Landscapes of Toonacilin

Conformational analysis is a fundamental aspect of computational chemistry that explores the various spatial arrangements, or conformers, a molecule can adopt through rotation around single bonds. libretexts.org Understanding the conformational landscape of a molecule like this compound is essential because a molecule's biological activity is often dependent on its three-dimensional structure and the specific low-energy conformers it can present to a biological target. libretexts.org

For complex polycyclic molecules such as limonoids, the conformational space can be intricate due to the presence of multiple rings and flexible side chains. Computational methods, including molecular mechanics and molecular dynamics simulations, are typically employed to identify stable conformers and map the energy landscape. While specific details on the conformational analysis and landscape of this compound were not found, studies on related terpenoids and limonoids often involve these techniques to determine preferred orientations and flexibility, which are critical inputs for further computational investigations like molecular docking. acs.org For instance, conformational analysis based on NMR coupling constants has been used to determine the chair conformation of a ring in a triterpenoid (B12794562) from Toona ciliata. researchgate.net

Molecular Docking Simulations with Potential Biological Targets

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of a small molecule (ligand) with a biological target, such as a protein or enzyme. nih.gov This technique helps in identifying potential targets for a compound and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that govern binding.

Given that this compound is a natural product isolated from Toona ciliata, which is known for producing compounds with various biological activities, molecular docking could be applied to investigate its potential interactions with a range of protein targets relevant to reported or predicted activities. Although specific molecular docking results solely for this compound binding to particular targets were not found, molecular docking has been utilized in studies involving other compounds from Toona ciliata or related species to explore potential biological activities, such as antiplasmodial effects or interactions with viral proteins. researchgate.netresearchgate.netdicames.onlinescispace.com For example, molecular docking was employed to assess the binding affinities of phytochemicals from Imperata cylindrica against SARS-CoV-2 main protease, a study that also mentioned siderin, a compound found in Toona ciliata. researchgate.net Similarly, molecular docking has been used in the context of studying inhibitors of falcipain-3, a target relevant to the antiplasmodial activity observed for 11-epi-toonacilin. dicames.onlinescispace.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, typically based on Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the electronic structure, charge distribution, and reactivity of a molecule. mdpi.comrsc.orgarxiv.orgwindows.netglobus.org These calculations can determine properties such as molecular orbitals (HOMO and LUMO energies), electrostatic potential maps, and atomic charges, which are crucial for understanding how a molecule might interact chemically.

For this compound, quantum chemical calculations could be used to analyze the electron density distribution, identify reactive sites, and calculate properties relevant to its stability and potential reaction pathways. While specific quantum chemical calculations focused solely on the electronic properties and reactivity of this compound were not found, related studies on similar natural products have employed these methods. For instance, DFT calculations have been used in the fragmentation analysis of 11-epi-toonacilin to understand its behavior under mass spectrometry conditions. researchgate.netresearchgate.net DFT and TDDFT calculations have also been applied to optimize conformers and calculate spectroscopic properties like ECD spectra for other terpenoids and limonoids. acs.org

In Silico Prediction of Biological Activities and Target Interactions

In silico prediction methods leverage computational models and databases to predict the potential biological activities and targets of a compound based on its chemical structure. These methods can include similarity searching in databases of known bioactive molecules, pharmacophore modeling, and machine learning approaches trained on large datasets of structure-activity relationships. imsc.res.in

Applying in silico prediction to this compound could help prioritize experimental investigations by suggesting potential therapeutic areas or specific protein targets. While specific in silico predictions of biological activities or target interactions solely for this compound were not found in the provided information, such methods are commonly used in natural product research to explore the potential bioactivity of isolated compounds. Databases like IMPPAT provide computed physicochemical properties and predicted ADMET properties for phytochemicals, illustrating the type of in silico analyses that can be performed. imsc.res.in The use of in silico molecular docking to predict interactions with specific targets, as mentioned in sections 8.2, also falls under the umbrella of in silico prediction of target interactions. researchgate.netresearchgate.netdicames.onlinescispace.com

Advanced Analytical Methodologies for Toonacilin Quantification and Research

Quantitative Analysis of Toonacilin in Complex Biological and Plant Matrices

The quantification of this compound in intricate samples such as plant extracts and biological fluids presents analytical challenges due to the presence of numerous interfering compounds. t27.ir The development of robust and validated analytical methods is therefore essential for obtaining reliable data. These methods often involve meticulous sample preparation techniques to isolate the target analytes from the matrix, followed by their separation and detection using highly sensitive instrumentation.

Chromatographic techniques are the cornerstone for the separation and quantification of this compound from complex mixtures. magtech.com.cnmagtech.com.cn Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been utilized in the analysis of extracts from Toona ciliata, the primary natural source of this compound. gla.ac.ukrsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of thermolabile and non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC), often coupled with a UV detector, is a common approach. For instance, analysis of ethanolic extracts of Toona ciliata has been performed using C18 columns with gradient elution programs. rsc.orgresearchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with the gradient adjusted to achieve optimal separation of this compound from other co-extracted phytochemicals. rsc.org

The following table illustrates a hypothetical HPLC method for the quantification of this compound in a plant extract:

| Parameter | Value |

| Column | Agilent ZORBAX SB-C18 (5 µm, 4.6 mm I.D. × 250 mm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient Program | 35-55% B (5 min), 55-70% B (25 min), 70-73% B (15 min), 73-90% B (20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (this compound) | ~18.5 min |

Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector (GC-MS), can also be employed for the analysis of this compound, typically after a derivatization step to increase its volatility and thermal stability. GC-MS analysis of essential oils from Toona ciliata has been used to identify various terpenoid constituents. researchgate.net While less common for intact this compound, GC-MS is invaluable for analyzing smaller, more volatile degradation products or related sesquiterpenes. gla.ac.uk

Application of Advanced Spectroscopic Techniques for Trace Analysis (e.g., High-Resolution Mass Spectrometry)

For the detection and quantification of this compound at trace levels and for the unambiguous confirmation of its structure, advanced spectroscopic techniques are indispensable. High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in this context.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently used. For example, HPLC coupled with TOF-MS (HPLC-TOF-MS) has been used to analyze crude extracts of Toona ciliata, allowing for the identification of this compound based on its accurate mass-to-charge ratio (m/z). rsc.org The molecular formula of this compound, C₃₁H₃₈O₉, can be confirmed by HRESIMS, which would show a sodium adduct [M+Na]⁺ at m/z 577.2408. rsc.org

Tandem mass spectrometry (MS/MS) is another powerful tool for the structural characterization of this compound and its analogues. researchgate.netresearchgate.net By inducing fragmentation of the protonated molecule, a characteristic fragmentation pattern is generated, which can serve as a fingerprint for identification and can help in elucidating the structure of unknown related compounds. Studies on the fragmentation of related limonoids have shown that characteristic losses of side chains and rearrangements provide valuable structural information. researchgate.net

The following table summarizes key mass spectrometric data for this compound:

| Parameter | Value | Reference |

| Molecular Formula | C₃₁H₃₈O₉ | rsc.org |

| Monoisotopic Mass | 554.2516 g/mol | |

| HRESIMS [M+Na]⁺ (calculated) | 577.2408 | rsc.org |

| HRESIMS [M+Na]⁺ (observed) | 577.2410 | rsc.org |

Method Development for Isolation and Characterization of Minor this compound Analogues

The isolation and structural elucidation of minor this compound analogues from natural sources are essential for understanding the structure-activity relationships within this class of compounds. researchgate.net These analogues are often present in very low concentrations, necessitating sophisticated and multi-step isolation procedures.

The process typically begins with the extraction of plant material using solvents of varying polarity. This is followed by a series of chromatographic separations to purify the individual compounds. A combination of techniques is often employed, including:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 for initial fractionation of the crude extract. magtech.com.cn

Preparative Thin-Layer Chromatography (PTLC): For the separation of smaller quantities of compounds from the enriched fractions. nih.gov

Semi-preparative HPLC: As a final purification step to obtain highly pure compounds for spectroscopic analysis. magtech.com.cn

Once isolated, the structures of these minor analogues are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). gla.ac.uk Through these methods, a number of this compound analogues have been isolated and characterized, including 6-acetoxythis compound, 11-epi-toonacilin, and various hydroxytoonacilides. acs.orgsurrey.ac.uk

Future Research Directions and Emerging Applications of Toonacilin

Exploration of Additional Biological Activities and Therapeutic Potential

Initial studies have revealed Toonacilin's promise in several areas of pharmacology and agriculture. Future research will likely focus on a deeper and broader exploration of its biological activities to unlock its full therapeutic potential.

Key areas for future investigation include:

Antifeedant and Insecticidal Properties: this compound and its derivatives, such as 6-acetoxythis compound, have shown potent antifeedant effects against insects like the Mexican bean beetle. iosrjournals.orgnatuurtijdschriften.nl Further research could focus on structure-activity relationship (SAR) studies to identify the key structural features responsible for this activity. This could lead to the development of this compound-based bio-insecticides as a more environmentally benign alternative to synthetic pesticides.

Antimicrobial Activity: this compound has demonstrated antibacterial activity against a range of bacteria. iosrjournals.org Future studies should aim to determine its spectrum of activity against a wider panel of pathogenic bacteria and fungi, including drug-resistant strains. Investigating its mechanism of action will be crucial for its potential development as a novel antibiotic.

Antiplasmodial and Cytotoxic Activities: A derivative, 11-epi-toonacilin, has exhibited good antiplasmodial activity, suggesting potential for development as an antimalarial agent. nih.gov The cytotoxic effects of this compound and related compounds against various cancer cell lines also warrant further in-depth investigation to understand their anticancer potential and mechanisms of action. magtech.com.cn

Anti-inflammatory and Antioxidant Effects: The presence of this compound in Toona ciliata extracts, which show anti-inflammatory and antioxidant activities, suggests that this compound itself may contribute to these effects. researchgate.netmedicalresearchjournal.org Future research should isolate this compound and directly assess its anti-inflammatory and antioxidant capacities and elucidate the underlying molecular pathways.

Table 1: Reported Biological Activities of this compound and its Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | Reference |

| This compound | Antifeedant | Mexican bean beetle | iosrjournals.orgnatuurtijdschriften.nl |

| This compound | Antibacterial | Various bacteria | iosrjournals.org |

| 6-acetoxythis compound | Antifeedant | Mexican bean beetle | natuurtijdschriften.nl |

| 11-epi-toonacilin | Antiplasmodial | Plasmodium falciparum | nih.gov |

| This compound | Cytotoxic | Human breast cancer (MDA-MB-231), human rhabdomyoma (A-673), human erythrocytic leukemia (HEL) | magtech.com.cn |

| This compound | Antibacterial | Aternaria solani, Botrytis cinerea, Phytophthora capsici | magtech.com.cn |

Development of Novel Synthetic Routes for Scalable Production

The natural abundance of this compound can be variable, making its extraction from plant sources for large-scale applications challenging. Therefore, the development of efficient and scalable synthetic routes is a critical area of future research.

Current research has explored biomimetic approaches, where the synthesis mimics the proposed biosynthetic pathway in the plant. For instance, the acid-catalyzed conversion of this compound has been shown to produce other complex limonoids, providing insights into potential synthetic strategies. rsc.org

Future efforts in this area should focus on:

Total Synthesis: Achieving a total synthesis of this compound would not only provide a reliable source of the compound for further biological testing but also allow for the creation of novel analogs with potentially improved activity and pharmacokinetic properties.

Semi-synthesis: Utilizing more abundant natural product precursors to synthesize this compound through a semi-synthetic approach could offer a more cost-effective and scalable production method.

Biocatalysis and Metabolic Engineering: Exploring the use of enzymes or engineered microorganisms to produce this compound or its precursors could provide a sustainable and environmentally friendly manufacturing process.

Integration of this compound Research with Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies can provide a deeper understanding of this compound's biological effects and mechanisms of action.

Metabolomics: By analyzing the global metabolic changes in cells or organisms treated with this compound, researchers can identify the metabolic pathways that are perturbed by the compound. This can provide valuable clues about its mode of action and potential off-target effects.

Proteomics: Proteomic studies can identify the protein targets of this compound. By observing changes in protein expression and post-translational modifications in response to this compound treatment, scientists can pinpoint the specific proteins and signaling pathways that mediate its biological effects.

The integration of these high-throughput technologies will be instrumental in accelerating the discovery of this compound's therapeutic applications and in understanding its complex biological interactions.

Investigation of Environmental Degradation Pathways and Ecological Impact (e.g., in pest management)

As this compound is considered for applications in agriculture, such as in pest management, a thorough understanding of its environmental fate and ecological impact is essential.

Future research should address the following:

Biodegradation: Studies are needed to determine the pathways and rates of this compound's degradation in different environmental compartments, such as soil and water. Identifying the microorganisms and enzymes involved in its breakdown is also important.

Ecotoxicology: The potential toxicity of this compound to non-target organisms, including beneficial insects, soil microorganisms, and aquatic life, needs to be evaluated. This will be crucial for assessing its environmental safety and for developing guidelines for its responsible use in agriculture.

Persistence and Bioaccumulation: Research into the persistence of this compound in the environment and its potential to bioaccumulate in the food chain is necessary to ensure its long-term environmental sustainability.

Collaborative Research Opportunities and Interdisciplinary Studies in this compound Chemistry and Biology

The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. Future progress will be significantly enhanced through partnerships between researchers from various fields.

Key areas for collaboration include:

Natural Product Chemists and Synthetic Organic Chemists: Collaboration is essential for the isolation and characterization of new this compound derivatives, as well as for the development of efficient synthetic and semi-synthetic routes.

Pharmacologists, Biochemists, and Molecular Biologists: Interdisciplinary teams are needed to comprehensively investigate the biological activities of this compound, elucidate its mechanisms of action, and identify its molecular targets.

Agricultural Scientists and Environmental Scientists: Collaboration between these groups will be crucial for developing and evaluating this compound-based biopesticides, assessing their environmental impact, and ensuring their sustainable use in agriculture.

Computational Chemists and Bioinformaticians: The integration of computational modeling and bioinformatics can aid in understanding the structure-activity relationships of this compound, predicting its biological targets, and analyzing large datasets from omics studies.

By fostering these collaborative efforts, the scientific community can accelerate the translation of fundamental research on this compound into practical applications for human health and agriculture.

Q & A

Q. What are the validated analytical techniques for characterizing Toonacilin’s structural integrity and purity?

To ensure structural fidelity, employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with established spectral databases and replicate analyses across independent laboratories to minimize instrumentation bias .

Q. How can researchers design a robust synthesis protocol for this compound with high reproducibility?

Prioritize step-by-step documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts) and validate reproducibility through iterative synthesis batches. Include negative controls (e.g., omitting key reagents) to identify contamination risks. Adhere to guidelines for reporting synthetic procedures, ensuring all novel intermediates are fully characterized .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

Use cell viability assays (e.g., MTT, ATP-based luminescence) to screen cytotoxicity, coupled with target-specific enzymatic assays (e.g., fluorescence resonance energy transfer for receptor binding). Standardize cell lines, passage numbers, and incubation times to reduce variability. Include positive and negative controls in each experimental run .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across heterogeneous in vivo models?

Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Design a harmonized protocol with standardized endpoints (e.g., pharmacokinetic sampling times, biomarker panels) and employ multivariate regression to isolate causal factors. Validate findings using orthogonal models (e.g., transgenic vs. wild-type organisms) .

Q. What methodological strategies mitigate bias when analyzing this compound’s structure-activity relationships (SAR)?

Implement blinded analysis for SAR data interpretation, where crystallographers and pharmacologists independently assess structural and functional datasets. Use computational docking simulations to predict binding affinities, then validate experimentally via isothermal titration calorimetry (ITC). Disclose all computational parameters (e.g., force fields, solvation models) to enable replication .

Q. How can longitudinal studies on this compound’s chronic toxicity address variability in metabolic pathway data?

Integrate multi-omics approaches (e.g., transcriptomics, metabolomics) to map pathway interactions over time. Establish baseline metabolic profiles for control cohorts and stratify experimental groups by genetic or environmental factors (e.g., CYP450 polymorphisms). Use longitudinal mixed-effects models to account for intra-subject variability .

Q. What experimental designs are critical for elucidating this compound’s off-target effects in complex biological systems?

Employ high-content screening (HCS) with phenotypic readouts (e.g., organoid morphology, mitochondrial membrane potential) to capture unexpected effects. Combine CRISPR-Cas9 gene editing to knockout putative off-targets and confirm findings via rescue experiments. Document all screening conditions in supplemental materials for transparency .

Data Analysis and Reporting

Q. How should researchers address conflicting data on this compound’s stability under varying pH conditions?

Replicate stability tests across multiple buffered systems (e.g., phosphate, citrate) using identical equipment and lot-numbered reagents. Apply Arrhenius kinetics to model degradation rates and validate predictions with accelerated stability studies. Disclose raw datasets, including outlier removal criteria, in supporting information .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Report goodness-of-fit metrics (e.g., R², AIC) and confidence intervals for all parameters. For non-monotonic responses, apply model selection criteria (e.g., Bayesian information criterion) to avoid overinterpretation .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

Publish full experimental protocols, including pilot study data, in open-access repositories. Use preprint platforms to disseminate findings before peer review and invite community feedback. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles to maximize utility for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|